Octachloronaphthalene

Description

Properties

IUPAC Name |

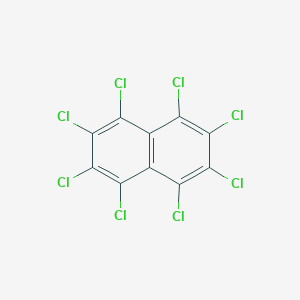

1,2,3,4,5,6,7,8-octachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10Cl8/c11-3-1-2(5(13)9(17)7(3)15)6(14)10(18)8(16)4(1)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNLUFLDZOAXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10Cl8 | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025800 | |

| Record name | 1,2,3,4,5,6,7,8-Octachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octachloronaphthalene is a pale yellow solid with an aromatic odor. (NTP, 1992), Waxy, pale-yellow solid with an aromatic odor; [NIOSH], WAXY YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Waxy, pale-yellow solid with an aromatic odor. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Octachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0468.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

824 °F at 760 mmHg (NTP, 1992), 440 °C @ 101.3 kPa (760 mm Hg); 246 °C @ 0.067 kPa (0.5 mm Hg), 440 °C, 770 °F | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Octachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0468.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

flash point > 430 °C | |

| Record name | Octachloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), Slightly soluble in alcohol; soluble in benzene and chloroform, VERY SOL IN PETROLEUM ETHER, In water, 0.08 ug/l @ 22 °C, Solubility in water: none, Insoluble | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Octachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0468.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2 (NTP, 1992) - Denser than water; will sink, 2.00 g/cu cm @ 25 °C, Relative density (water = 1): 2.0, 2.00 | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Octachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0468.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

13.9 (air=1 at boiling point of octachloronaphthalene) (NTP, 1992) - Heavier than air; will sink (Relative to Air), 13.9 (Air= 1) | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 1 mmHg at 68 °F (NTP, 1992), 0.00000001 [mmHg], 1.1X10-8 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C:, <1 mmHg | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Octachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0468.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystals from cyclohexane, NEEDLES FROM BENZENE & CARBON TETRACHLORIDE, Waxy pale-yellow solid | |

CAS No. |

2234-13-1 | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octachloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4,5,6,7,8-Octachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octachloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ6EO9GJXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

387 to 388 °F (NTP, 1992), 185-197 °C, 192 °C, 365 °F | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Octachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0468.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Octachloronaphthalene: A Persistent Threat in the Environment

An In-depth Technical Guide on a Dioxin-like Persistent Organic Pollutant

Foreword: The Enduring Legacy of a Halogenated Naphthalene

Octachloronaphthalene (OCN), a fully chlorinated derivative of naphthalene, represents a significant and persistent challenge to environmental health. Though its intentional production has largely ceased, its legacy as a component of historical industrial formulations, coupled with its unintentional generation in thermal processes, ensures its continued presence in various environmental compartments. This technical guide, intended for researchers, environmental scientists, and toxicology professionals, provides a comprehensive overview of the physicochemical properties, environmental fate, toxicological profile, and analytical methodologies pertaining to this compound. As a Senior Application Scientist, the aim is to not only present the established data but also to provide insights into the causality behind its behavior and the rationale for the scientific approaches used in its study. This document is structured to offer a holistic understanding of OCN, moving from its fundamental properties to its real-world implications and the methods we use to quantify its presence.

Physicochemical Properties: The Foundation of Persistence

The environmental behavior of any chemical is fundamentally dictated by its intrinsic physicochemical properties. For this compound, its high degree of chlorination results in a molecule with remarkable stability and a strong affinity for fatty tissues, laying the groundwork for its persistence and bioaccumulative potential.

| Property | Value | Source |

| Molecular Formula | C₁₀Cl₈ | |

| Molecular Weight | 403.7 g/mol | |

| CAS Number | 2234-13-1 | |

| Appearance | Waxy, pale-yellow solid with an aromatic odor.[1][2] | , |

| Melting Point | 192 °C (377.6 °F) | |

| Boiling Point | 440 °C (824 °F) | |

| Water Solubility | Insoluble.[1][2] | , |

| Vapor Pressure | <0.13 kPa at 20°C | |

| Octanol-Water Partition Coefficient (log Kow) | 5.88 - 6.2 | |

| Henry's Law Constant | 0.000731 atm-m³/mol |

The extremely low water solubility and high octanol-water partition coefficient (log Kow) are cornerstone properties that explain OCN's environmental behavior.[3] A high log Kow value signifies a strong tendency to partition from water into organic phases, such as the lipids in living organisms, driving its bioaccumulation potential. Its low vapor pressure indicates that it is not highly volatile, but it can still undergo long-range atmospheric transport, likely adsorbed to particulate matter.[4]

Sources and Environmental Fate: A Persistent Journey

While the historical production of polychlorinated naphthalenes (PCNs), including OCN, for uses such as in "Halowax" for cable insulation and as flame retardants has been discontinued in many countries, OCN continues to enter the environment through unintentional formation.[5]

Primary Sources of Environmental Release:

-

Historical Use and Disposal: Leaching from old electrical equipment, capacitors, and other products manufactured with PCN-containing materials.

-

Unintentional Byproduct: Formed during high-temperature industrial processes, particularly waste incineration, and in metallurgical industries.[5] OCN has been detected in flue gases from these sources.

-

Contaminant in PCB Formulations: OCN has been identified as an impurity in some commercial polychlorinated biphenyl (PCB) mixtures.

Once released, OCN embarks on a complex journey through the environment, governed by its physicochemical properties.

The high hydrophobicity of OCN leads to its strong partitioning to organic matter in soil and sediment, making these compartments major environmental sinks.[6] Its persistence is notable, with an estimated atmospheric half-life of 830 days due to slow degradation by hydroxyl radicals.[4] Biodegradation is also reported to be very slow, especially for highly chlorinated congeners like OCN.[4]

Bioaccumulation and Biomagnification: A Contentious Issue

The potential for a persistent organic pollutant to bioaccumulate and biomagnify up the food chain is a key determinant of its environmental risk. For this compound, the evidence presents a nuanced picture.

While its high lipophilicity (high log Kow) suggests a strong potential for bioaccumulation, some studies indicate that its large molecular size and very low water solubility may hinder its uptake across biological membranes.[5] This phenomenon, known as steric hindrance, can limit the bioavailability of very large, hydrophobic molecules. One study observed an absence of accumulation of this compound in female guppies, which was attributed to reduced bioavailability and steric factors affecting membrane permeability.[5]

However, other research has demonstrated the presence of OCN and other highly chlorinated naphthalenes in various biota, including fish and marine mammals, indicating that bioaccumulation does occur.[7] Furthermore, studies on trophic magnification factors (TMFs) for polychlorinated naphthalenes have shown that some congeners do biomagnify in aquatic food webs.[8] TMFs greater than one indicate that the concentration of the chemical increases at successively higher trophic levels. While specific TMF data for OCN is scarce, the evidence for other highly chlorinated naphthalenes suggests that biomagnification is a relevant concern.[8]

The prevailing scientific view is that while the uptake of OCN might be less efficient than that of smaller, but still lipophilic, POPs, its extreme persistence can still lead to significant bioaccumulation over the lifetime of an organism, and subsequent trophic transfer.

Toxicological Profile: A Dioxin-like Mechanism of Action

The toxicity of this compound is primarily attributed to its structural similarity to other planar halogenated aromatic hydrocarbons, such as dioxins and PCBs.[5] The primary mechanism of its toxicity is through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[9]

The binding of OCN to the AhR initiates a cascade of events:

-

Ligand Binding: In the cytoplasm, OCN binds to the AhR, which is part of a protein complex that includes heat shock protein 90 (Hsp90) and other co-chaperones.[4][10]

-

Nuclear Translocation: This binding event causes a conformational change in the AhR complex, leading to its translocation into the nucleus.[4][10]

-

Heterodimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[4][10]

-

DNA Binding and Gene Transcription: The AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.[10]

-

Induction of Gene Expression: This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.[10]

While the induction of these enzymes is a detoxification response, the persistent activation of the AhR by stable ligands like OCN leads to a wide range of adverse effects, including:

-

Hepatotoxicity: Liver damage, including jaundice and, in severe cases, acute yellow atrophy of the liver, is a well-documented effect of exposure to polychlorinated naphthalenes.[5]

-

Dermal Effects: Chloracne, a severe and persistent acne-like skin condition, is a hallmark of exposure to many chlorinated aromatic hydrocarbons, including OCN.[5]

-

Endocrine Disruption: The AhR pathway is known to interact with various endocrine signaling pathways, and OCN is suspected to have endocrine-disrupting effects.[5]

-

Developmental and Reproductive Toxicity: Similar to other dioxin-like compounds, OCN is considered a potent fetotoxic and teratogenic agent.[11]

-

Carcinogenicity: While no long-term carcinogenicity studies on OCN in animals were identified, its structural similarity to carcinogenic compounds like PCBs raises suspicion of its carcinogenic potential.[5]

Analytical Methodologies: Quantifying a Persistent Pollutant

The accurate quantification of this compound in complex environmental matrices is a challenging analytical task due to its low concentrations and the presence of numerous potentially interfering compounds. The methodologies employed are often similar to those used for the analysis of other persistent organic pollutants like PCBs and dioxins.

Experimental Protocol: Analysis of this compound in Soil/Sediment by GC-HRMS

This protocol provides a detailed, step-by-step methodology for the analysis of OCN in soil and sediment samples, based on common practices for POPs analysis.

1. Sample Preparation and Extraction:

-

Homogenization: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sample by grinding to a fine powder to ensure uniformity.

-

Internal Standard Spiking: Accurately weigh approximately 10-20 g of the homogenized sample into a pre-cleaned extraction thimble. Spike the sample with a known amount of a ¹³C-labeled OCN internal standard. This is crucial for accurate quantification using the isotope dilution method.

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract for 18-24 hours with a suitable solvent, such as toluene or a hexane/acetone mixture (1:1 v/v). This exhaustive extraction is necessary to remove the strongly sorbed OCN from the sample matrix.

2. Extract Cleanup:

-

Concentration: Reduce the volume of the solvent extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Multi-layer Silica Gel Chromatography: Prepare a multi-layer silica gel column containing, from bottom to top, neutral silica, basic silica, acidic silica, and another layer of neutral silica. This column is effective at removing a wide range of interfering compounds.

-

Fractionation: Pre-elute the column with hexane. Load the concentrated extract onto the column and elute with hexane. This first fraction will contain less polar compounds like PCBs. Subsequently, elute the column with a more polar solvent mixture, such as dichloromethane/hexane (e.g., 20:80 v/v), to collect the fraction containing OCN and other planar aromatic compounds. The use of different solvent polarities allows for the separation of analytes into different fractions, reducing matrix complexity in the final analysis.

3. Instrumental Analysis:

-

Final Concentration: Concentrate the OCN-containing fraction to a final volume of approximately 50-100 µL in a non-volatile solvent like nonane.

-

GC-HRMS Analysis: Inject a 1-2 µL aliquot of the final extract into a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC-HRMS).

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm) is typically used to achieve good separation of the congeners.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the analytes based on their boiling points. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all target compounds.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) ionization is commonly used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring only the specific ions corresponding to native and ¹³C-labeled OCN.

-

-

4. Quantification:

-

The concentration of OCN in the original sample is calculated using the isotope dilution method, which compares the response of the native OCN to the known amount of the added ¹³C-labeled internal standard. This method corrects for any losses of the analyte during sample preparation and analysis, providing highly accurate and precise results.

Regulatory Status and Future Outlook

Recognizing its persistence, bioaccumulative potential, and toxicity, this compound, along with other polychlorinated naphthalenes, is listed as a Persistent Organic Pollutant (POP) under the Stockholm Convention.[12] This international treaty aims to eliminate or restrict the production and use of POPs. The inclusion of PCNs in the convention underscores the global consensus on the need to control their release and mitigate their environmental impact.

The primary ongoing sources of OCN are unintentional, making their complete elimination challenging.[13] Future efforts will likely focus on:

-

Improved Waste Management: Enhancing combustion efficiency in incinerators and implementing advanced flue gas cleaning technologies to minimize the formation and release of OCN.

-

Monitoring and Research: Continued monitoring of OCN levels in the environment and biota to assess the effectiveness of control measures and to better understand its long-term fate and effects.

-

Remediation of Contaminated Sites: Developing and implementing effective remediation strategies for sites historically contaminated with PCNs.

Conclusion: A Call for Continued Vigilance

This compound stands as a testament to the long-lasting environmental consequences of persistent chemical pollutants. Its robust chemical nature, coupled with its dioxin-like toxicity, necessitates a thorough understanding of its behavior in the environment. This guide has provided a technical overview of OCN, from its fundamental properties to the analytical methods used for its detection. For the scientific community, the challenges remain in refining our understanding of its bioaccumulation dynamics, further elucidating its subtle toxicological effects, and developing more efficient methods for its removal from contaminated environments. Continued vigilance and research are paramount in managing the risks posed by this enduring pollutant.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 1059 - this compound. International Programme on Chemical Safety. Retrieved from [Link]

-

Adekola, F. A., et al. (2020). A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices. Critical Reviews in Environmental Science and Technology, 50(18), 1935-1976. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2001). CHLORINATED NAPHTHALENES. Integrated Risk Information System (IRIS). Retrieved from [Link]

-

INCHEM. (2001). CHLORINATED NAPHTHALENES (CICAD 34, 2001). International Programme on Chemical Safety. Retrieved from [Link]

-

Stockholm Convention. (n.d.). Listing of POPs in the Stockholm Convention. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - this compound. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

-

United Nations Environment Programme (UNEP). (2012). Draft risk profile: chlorinated naphthalenes. Stockholm Convention on Persistent Organic Pollutants. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 1059 - this compound. International Programme on Chemical Safety. Retrieved from [Link]

-

National Toxicology Program (NTP). (1995). Nomination Background: this compound. Retrieved from [Link]

- Helm, P. A., et al. (2008). Occurrence and Biomagnification of Polychlorinated Naphthalenes and Non- and Mono- ortho PCBs in Lake Ontario Sediment and Biota. Environmental Science & Technology, 42(4), 1034–1041.

-

U.S. Environmental Protection Agency (EPA). (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]

- Falandysz, J. (2003). The toxicological effects of halogenated naphthalenes: a review of aryl hydrocarbon receptor-mediated (dioxin-like) relative potency factors. Journal of environmental science and health. Part C, Environmental carcinogenesis & ecotoxicology reviews, 21(2), 155–185.

- Han, D., et al. (2018). Concentrations and trophic magnification of polychlorinated naphthalenes (PCNs) in marine fish from the Bohai coastal area, China. Environmental Pollution, 234, 549-556.

Sources

- 1. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 8. Concentrations and trophic magnification of polychlorinated naphthalenes (PCNs) in marine fish from the Bohai coastal area, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karenkiddlab.com [karenkiddlab.com]

- 10. researchgate.net [researchgate.net]

- 11. An Overview of the Effects of Dioxins and Dioxin-like Compounds on Vertebrates, as Documented in Human and Ecological Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Historical Industrial Applications of Octachloronaphthalene

Introduction: The Rise of a Versatile Industrial Compound

Octachloronaphthalene (C₁₀Cl₈) is a highly chlorinated aromatic hydrocarbon, a specific congener of the broader class of polychlorinated naphthalenes (PCNs).[1][2] First entering commercial production around 1910, PCNs, and by extension this compound, were lauded for a unique combination of properties that made them exceptionally valuable to burgeoning industries of the 20th century.[3][4][5] These compounds, which range from oily liquids to crystalline solids depending on their degree of chlorination, are characterized by their chemical inertness, thermal stability, low flammability, and excellent electrical insulating capabilities.[3][6]

This guide provides an in-depth exploration of the historical industrial uses of this compound, often as a primary component of commercial PCN mixtures. It will delve into the physicochemical characteristics that underpinned its widespread adoption, detail its key applications, and analyze the toxicological and environmental factors that ultimately led to the cessation of its large-scale production in the late 1970s and early 1980s.[3][4]

Physicochemical Properties: The Foundation of Industrial Utility

The industrial success of this compound was directly attributable to its robust physical and chemical properties. As a highly chlorinated compound, it exhibits extreme stability and resistance to degradation from heat, chemicals, and biological processes. This inherent stability, however, also contributes to its environmental persistence.[2][7]

| Property | Value | Source |

| Molecular Formula | C₁₀Cl₈ | [1][8] |

| Molecular Weight | 403.73 g/mol | [8] |

| Appearance | Pale yellow, waxy solid with an aromatic odor | [6][9] |

| Melting Point | 185°C - 192°C | [6][10] |

| Boiling Point | 440°C | [6][10] |

| Water Solubility | Insoluble | [6][10] |

| Density | 2.00 g/cm³ | [6] |

| Vapor Pressure | 4.20 x 10⁻⁷ mmHg at 25°C | [6] |

These properties, particularly its high dielectric strength, thermal stability, and non-flammability, made this compound a prime candidate for applications requiring durable and reliable performance under extreme conditions.[3][6]

Key Industrial Applications of this compound

This compound was rarely used in its pure form but was a significant component of highly chlorinated PCN mixtures.[11] One of the most notable commercial products was Halowax 1051, which consisted of approximately 90% this compound and 10% hexachloronaphthalene.[11] These mixtures were marketed under various trade names globally, including Nibren Waxes in Germany and Seekay Waxes in the United Kingdom.[3][4]

Electrical Industry: The Primary Domain

The primary application for this compound-containing mixtures was in the electrical industry.[3] Their excellent dielectric properties and resistance to heat and fire made them ideal for:

-

Capacitors and Transformers: As a dielectric fluid, these mixtures provided reliable insulation in high-voltage equipment, preventing electrical arcing and dissipating heat.[1][3][12]

-

Cable and Wire Insulation: The waxy, non-flammable nature of these compounds made them an excellent choice for insulating coatings on electrical wires and cables, enhancing safety and durability.[3][4][13]

Lubricants and Cutting Oils

The stability of this compound at high pressures and temperatures led to its use as an additive in extreme pressure lubricants and cutting oils.[6][11] In these applications, it helped to reduce friction and wear on machinery operating under heavy loads. However, this application was also a source of significant human and animal exposure, as highlighted by an accidental poisoning of cattle in 1941 due to contaminated feed from pelleting machines using these lubricants.[11]

Flame Retardants and Waterproofing

The high chlorine content of this compound imparted excellent flame-retardant properties.[1] This made it a valuable additive in a variety of materials to enhance fire safety.[1] It was also used in waterproofing applications for textiles, paper, and wood.[11][14]

Wood Preservation

To protect wood from insects, mold, and fungi, this compound-containing formulations were used as wood preservatives.[7][11][14] Its chemical stability and resistance to biological degradation made it an effective, albeit persistent, treatment.

The Decline of this compound: Toxicity and Environmental Persistence

Despite its industrial utility, the use of this compound and other PCNs began to decline in the 1970s due to growing concerns about their adverse health and environmental effects.[3][4]

Human Health Impacts

Occupational exposure to heated vapors of PCNs, including this compound, was linked to a range of health problems.[11] The most notorious of these is chloracne, a severe and persistent skin condition.[4] More severe health effects included liver damage, which in some cases led to fatalities among workers.[2][4][11]

Environmental Persistence and Bioaccumulation

The same chemical stability that made this compound so industrially valuable also rendered it highly persistent in the environment.[2][7] It is resistant to degradation and can bioaccumulate in the food chain.[7][10] Due to its persistence and potential for long-range transport, this compound is now recognized as a persistent organic pollutant (POP) and is listed under the Stockholm Convention.[7]

Conclusion: A Legacy of Industrial Innovation and Environmental Caution

The history of this compound in industry is a compelling narrative of a substance that, for a time, was a cornerstone of technological advancement. Its unique properties solved critical challenges in the electrical, manufacturing, and materials sectors. However, the long-term consequences of its use—its toxicity and environmental persistence—serve as a crucial lesson in the importance of comprehensive life-cycle assessment for industrial chemicals. The phasing out of this compound production underscores a critical shift in industrial chemistry towards prioritizing human health and environmental stewardship alongside performance and efficacy.

References

- A Technical Guide to the Historical Industrial Applications of Polychlorin

- Polychlorinated Naphthalenes.

- Nomination Background: this compound (CASRN: 2234-13-1).

- Polychlorin

- This compound CAS#: 2234-13-1. ChemicalBook.

- (PDF) Polychlorinated Naphthalenes (PCNs).

- Wholesale this compound CAS:2234-13-1 Manufacturers and Suppliers. XINDAO.

- POPs Chemicals - Polychlorinated naphthalenes (PCNs). Stockholm Convention.

- Polychlorin

- A Technical Guide to the Historical Production and Use of Polychlorin

- This compound | C10Cl8 | CID 16692. PubChem - NIH.

- ICSC 1059 - this compound. INCHEM.

- Halowax 1051 (unlabeled) 100 µg/mL in hexane.

- Halowax 1051 100 µg/mL in Hexane. LGC Standards.

- TRANSFORMERS, CAPACITORS, AND OTHER OIL FILLED ELECTRICAL EQUIPMENT. Army Garrisons.

- PCB Transformers and Capacitors From Management to Reclassific

- HEALTH HAZARD MANUAL For CUTTING OILS, COOLANTS AND METALWORKING FLUIDS. Cornell eCommons.

Sources

- 1. Wholesale this compound CAS:2234-13-1 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. Polychlorinated naphthalenes - Coastal Wiki [coastalwiki.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Polychlorinated naphthalene - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound CAS#: 2234-13-1 [m.chemicalbook.com]

- 7. Polychlorinated Naphthalenes - The Lake Simcoe Region Conservation Authority [lsrca.on.ca]

- 8. Halowax 1051 100 µg/mL in Hexane | LGC Standards [lgcstandards.com]

- 9. This compound | C10Cl8 | CID 16692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ICSC 1059 - this compound [inchem.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. p2infohouse.org [p2infohouse.org]

- 13. pops.int [pops.int]

- 14. researchgate.net [researchgate.net]

environmental sources of octachloronaphthalene contamination

An In-depth Technical Guide to the Environmental Sources of Octachloronaphthalene Contamination

Foreword

This compound (OCN), the most chlorinated congener of the polychlorinated naphthalenes (PCNs), represents a significant and persistent environmental challenge. Though its intentional production has largely been phased out globally, its legacy and continued unintentional generation ensure its presence in various environmental compartments. This technical guide is designed for researchers, environmental scientists, and drug development professionals who require a deep, mechanistic understanding of OCN's origins. We will move beyond a simple cataloging of sources to explore the causality behind its formation, the physicochemical properties that govern its environmental behavior, and the analytical workflows required for its accurate quantification. This document is structured to provide not just information, but field-proven insights into tackling the complexities of this persistent organic pollutant (POP).

This compound (OCN): A Profile of a Persistent Pollutant

This compound (CASRN: 2234-13-1) is an aromatic organochlorine compound where all eight hydrogen atoms on the naphthalene ring system have been substituted by chlorine atoms.[1] This complete chlorination imparts exceptional chemical and thermal stability, properties that were once desirable for industrial applications but are now recognized as the basis for its environmental persistence.[2][3] OCN is a waxy, pale-yellow solid with a characteristic aromatic odor.[4][5][6]

Due to its persistence, potential for bioaccumulation, toxicity, and capacity for long-range environmental transport, the broader group of PCNs was listed under the Stockholm Convention on Persistent Organic Pollutants in 2015.[7][8] OCN is of particular concern due to its structural similarity to other highly chlorinated pollutants like polychlorinated biphenyls (PCBs) and dioxins, with suspicions of carcinogenicity and its classification as a chloroacnegen (a substance causing a severe form of acne).[9]

Physicochemical Properties Governing Environmental Fate

The environmental behavior of OCN is a direct consequence of its molecular structure. Its high degree of chlorination results in extreme hydrophobicity (lipophilicity) and very low volatility. These properties are the primary drivers of its persistence, transport, and partitioning in the environment. Understanding these characteristics is fundamental to predicting its movement and developing effective analytical and remediation strategies.

| Property | Value / Description | Implication for Environmental Fate | Source |

| Molecular Formula | C₁₀Cl₈ | - | [4][6] |

| Molecular Weight | 403.7 g/mol | Influences diffusion and transport dynamics. | [4][6] |

| Physical State | Waxy yellow solid | Low mobility in pure form. | [4][5] |

| Water Solubility | Insoluble ("none") | Strongly partitions out of water into sediment, soil organic matter, and biota. Limits bioavailability in aquatic systems. | [3][4][5][6] |

| Vapor Pressure | 4.20 x 10⁻⁷ mmHg at 25°C | Very low volatility, but can still undergo long-range atmospheric transport when adsorbed to particulate matter. | [5] |

| Octanol-Water Partition Coefficient (log Kow) | 5.88 - 8.5 | Extremely hydrophobic and lipophilic. Indicates a high potential for partitioning into organic matter and bioaccumulation in fatty tissues. | [4][6] |

| Persistence | High | Resistant to chemical, biological, and photolytic degradation. Decomposes on heating to produce toxic fumes. | [1][3][6] |

Primary Sources: A Legacy of Intentional Production

The initial entry of OCN into the environment was a direct result of its commercial production and use. From the early 1910s until the 1980s, PCNs were manufactured and sold under various trade names for a wide range of industrial applications that leveraged their stability and insulating properties.[2][8]

Commercial PCN Mixtures

OCN was a primary component of the most highly chlorinated PCN mixtures. These products were not pure OCN but rather technical formulations containing various PCN congeners. The most notable of these was Halowax 1051, which consisted of approximately 90% this compound and 10% hexachloronaphthalene.[9]

Historical Industrial Applications of High-Chlorination PCNs:

-

Electrical Equipment: Used as impregnants for capacitors and condensers and for the insulation of electrical cables due to their fire-resistant and dielectric properties.[2][5][9]

-

Lubricants: Formulated as additives for extreme pressure lubricants, such as in gear oils and cutting compounds.[5][9] An infamous case of cattle poisoning in the 1940s and 50s was traced to PCN-containing lubricants used in feed pelleting machines.[3][9]

-

Coatings and Sealants: Employed in protective coatings, fire-resistant materials, water repellants, and moisture-proof sealants.[2][9]

-

Other Uses: Included wood preservatives, temporary binders in ceramics manufacturing, and electroplating masking compounds.[2][5][9]

Although large-scale commercial production has ceased, these legacy applications remain a diffuse source of environmental contamination as products containing OCN reach the end of their life cycle and are disposed of in landfills or otherwise degrade, releasing the compound.[1][9]

Secondary Sources: Unintentional Generation

Currently, the most significant and ongoing sources of OCN contamination are unintentional, arising as byproducts from various high-temperature industrial and combustion processes.[5][7][10] These sources are often characterized by the presence of carbon, chlorine, and a catalyst (like copper) under specific temperature windows, which favor the de novo synthesis of chlorinated aromatic compounds.

Thermal and Combustion Processes

-

Waste Incineration: Municipal, medical, and hazardous waste incinerators are major sources of OCN emissions.[2][9] Incomplete combustion of chlorinated materials, such as plastics (PVC) and chlorinated solvents, can lead to the formation of OCN in flue gases and fly ash.[9][11]

-

Metallurgical Industries: Various metallurgical processes have been identified as significant emitters. These include aluminum smelting, copper ore roasting, and metal reclamation from shredded automobiles.[2][9][10][12] The high temperatures and presence of chlorine donors and metal catalysts create ideal conditions for OCN synthesis.

-

Pyrolysis of Chlorinated Precursors: The high-temperature pyrolysis of other chlorinated hydrocarbons, such as trichloroethylene and hexachlorobenzene, during waste treatment processes has been shown to form OCN.[9]

Caption: Unintentional formation pathway of OCN in thermal processes.

Contamination in Commercial PCB Formulations

A critical and often overlooked historical source is the contamination of commercial Polychlorinated Biphenyl (PCB) mixtures. Manufacturing processes for PCBs and PCNs were similar, and naphthalene was often present as an impurity in the biphenyl feedstock for PCB production, leading to the co-formation of PCNs.[2][7] Consequently, technical PCB products, such as the Aroclor series, contained significant amounts of PCNs, including OCN.[5] The widespread historical use of PCBs in transformers, capacitors, and building materials has resulted in a vast and persistent environmental reservoir of co-mingled PCBs and PCNs.

| PCB Mixture (Aroclor) | OCN Concentration (μg/g) | Degree of Chlorination |

| PCB-1254 | 3.23 | 54% Chlorine |

| PCB-1260 | 55.5 | 60% Chlorine |

| PCB-1262 | 50.5 | 62% Chlorine |

| PCB-1248 | 0.378 | 48% Chlorine |

| PCB-1232 | 0.433 | 32% Chlorine |

| PCB-1016 | 0.098 | 41% Chlorine |

| Data sourced from Yamashita et al. (2000) as cited in ChemicalBook.[5] |

Analytical Workflow for Environmental Source Tracking

For researchers, identifying the source of OCN contamination is paramount. This requires robust analytical methodologies capable of detecting and quantifying trace levels of OCN in complex environmental matrices like soil, sediment, and air. The standard of practice is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), a technique that provides the necessary selectivity and sensitivity.[13]

Step-by-Step Experimental Protocol: OCN in Sediment

The following protocol outlines a self-validating system for the analysis of OCN in a sediment sample. The inclusion of isotopically labeled internal standards is critical for ensuring trustworthiness, as it corrects for variations in extraction efficiency and instrumental response.

-

Sample Preparation:

-

Homogenize the sediment sample after freeze-drying to remove water content.

-

Grind the dried sample to a fine, consistent powder to ensure efficient extraction.

-

Weigh approximately 10 grams of the dried, homogenized sediment into an extraction thimble.

-

-

Internal Standard Spiking:

-

Spike the sample with a known quantity of a ¹³C-labeled PCN internal standard solution. This is the cornerstone of the isotope dilution method, allowing for accurate quantification by correcting for analyte loss during sample preparation.

-

-

Soxhlet Extraction:

-

Place the thimble in a Soxhlet extractor.

-

Extract the sample for 18-24 hours using a high-purity organic solvent, typically toluene or a hexane/acetone mixture. The choice of solvent is critical for efficiently partitioning the highly lipophilic OCN from the sediment matrix.

-

-

Sample Cleanup and Fractionation:

-

Causality: Raw extracts contain numerous co-extracted compounds (lipids, sulfur, other organics) that interfere with GC/MS analysis. A multi-step cleanup is mandatory.

-

Concentrate the extract using a rotary evaporator or nitrogen stream.

-

Perform an acid wash (using concentrated sulfuric acid) to remove bulk organic interferences.

-

Pass the extract through a multi-layered silica gel column. The top layer (acidic/basic silica) removes polar interferences, while a central layer containing activated carbon can separate PCNs from other planar molecules like PCBs.

-

Elute the PCN fraction with an appropriate solvent sequence (e.g., hexane followed by dichloromethane).

-

-

Instrumental Analysis (HRGC/HRMS):

-

Concentrate the final, cleaned extract to a small volume (e.g., 20 µL) and add a recovery (injection) standard.

-

Inject 1-2 µL into the HRGC/HRMS system.

-

Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a precise temperature program to separate OCN from other PCN congeners and interfering compounds.

-

Mass Spectrometry: Operate the HRMS in Selected Ion Monitoring (SIM) mode, monitoring for the specific m/z values of native OCN and the ¹³C-labeled internal standard. High resolution (>10,000) is essential to distinguish the analyte from isobaric interferences.

-

-

Quantification:

-

Calculate the concentration of OCN in the original sample by comparing the integrated peak area of the native analyte to that of the known amount of added ¹³C-labeled internal standard.

-

Caption: Analytical workflow for OCN determination in sediment.

Conclusion

The environmental burden of this compound is a complex issue stemming from a dual legacy: decades of intentional use in durable industrial products and its continuous, unintentional formation from high-temperature processes. While primary production has been curtailed, the vast reservoirs of OCN in landfills and legacy products, coupled with ongoing emissions from incineration and metallurgical industries, ensure that it will remain a contaminant of concern for the foreseeable future. For the scientific community, the challenge lies in accurately identifying these sources, understanding the environmental transformation and transport pathways, and developing sensitive analytical methods to monitor its presence. A thorough comprehension of both the historical context and the modern formation mechanisms is essential for effective risk assessment and the development of sound environmental policy.

References

-

Title: Nomination Background: this compound (CASRN: 2234-13-1) Source: National Toxicology Program, U.S. Department of Health and Human Services URL: [Link]

-

Title: this compound | C10Cl8 | CID 16692 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices Source: Taylor & Francis Online URL: [Link]

-

Title: ICSC 1059 - this compound Source: International Labour Organization (ILO) / World Health Organization (WHO) URL: [Link]

-

Title: Polychlorinated Naphthalenes Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

-

Title: Polychlorinated naphthalene - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Environmental Hazard Assessment Report: Chlorinated Naphthalenes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: CHLORINATED NAPHTHALENES Source: U.S. Environmental Protection Agency (EPA) Integrated Risk Information System (IRIS) URL: [Link]

-

Title: Polychlorinated naphthalene (PCN) emissions from scrap processing steel plants with electric-arc furnaces Source: ResearchGate URL: [Link]

-

Title: Quantification of chlorinated naphthalenes with GC-MS using the molar response of electron impact ionization Source: ResearchGate URL: [Link]

-

Title: Characterization of polychlorinated naphthalenes in stack gas emissions from waste incinerators Source: Food and Agriculture Organization of the United Nations (FAO) AGRIS URL: [Link]

-

Title: Advances in the environmental analysis of polychlorinated naphthalenes and toxaphene Source: ResearchGate URL: [Link]

-

Title: Inventory of Polychlorinated Naphthalene Emissions from Waste Incineration and Metallurgical Sources in China Source: ResearchGate URL: [Link]

Sources

- 1. DSpace [iris.who.int]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. This compound | C10Cl8 | CID 16692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 2234-13-1 [m.chemicalbook.com]

- 6. ICSC 1059 - this compound [inchem.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Polychlorinated naphthalene - Wikipedia [en.wikipedia.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

physical and chemical characteristics of octachloronaphthalene

An In-depth Technical Guide to the Physical and Chemical Characteristics of Octachloronaphthalene

Introduction

This compound (C₁₀Cl₈) is a fully chlorinated derivative of naphthalene, belonging to the class of polychlorinated naphthalenes (PCNs). Historically, PCNs, including this compound, were utilized in a variety of industrial applications due to their chemical inertness, thermal stability, and dielectric properties.[1][2] They were marketed under trade names such as Halowaxes and used as insulating materials for electrical cables, lubricant additives, and in protective coatings.[1][3] However, production in the U.S. has been discontinued since 1977.[1][2] Despite the cessation of large-scale commercial production, this compound persists in the environment as a pollutant.[1][3] It can be formed as a byproduct in industrial thermal processes and waste incineration.[1][3][4] Its structural similarity to other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) raises concerns about its environmental fate and toxicological profile.[3] This guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development and environmental science.

Physical Characteristics

This compound is a pale yellow, waxy solid with a characteristic aromatic odor.[1][5][6] The high degree of chlorination significantly influences its physical properties, leading to a high melting point, low vapor pressure, and extremely low solubility in water. These properties contribute to its environmental persistence and tendency to bioaccumulate in lipid-rich tissues.[3][7][8]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀Cl₈ | [5][9][10] |

| Molecular Weight | 403.7 g/mol | [5][6] |

| Melting Point | 185 - 192°C (365 - 388°F) | [1][6][10][11][12] |

| Boiling Point | ~440°C (770 - 824°F) at 760 mmHg | [1][6][11][12] |

| Density | 2.00 g/cm³ | [1][12][13] |

| Vapor Pressure | < 1 mmHg at 20°C (68°F); 1.1 x 10⁻⁸ to 5.01 x 10⁻⁷ mmHg at 25°C | [5][10][11] |

| Water Solubility | Insoluble (0.08 µg/L) | [1][5][6][8][11] |

| Solubility in Organic Solvents | Soluble in benzene, chloroform, carbon tetrachloride, and ligroin; slightly soluble in alcohol.[1][3][5] | |

| Octanol-Water Partition Coefficient (log Kow) | 5.88 - 8.5 | [5] |

Chemical Structure and Identification

The systematic IUPAC name for this compound is 1,2,3,4,5,6,7,8-octachloronaphthalene.[5][9] It is also known by synonyms such as perchloronaphthalene and Halowax 1051.[3][9]

Caption: Chemical structure of 1,2,3,4,5,6,7,8-octachloronaphthalene.

Chemical Properties and Reactivity

Thermal Stability and Decomposition: this compound is a nonflammable solid known for its thermal stability.[1][3] However, upon heating to decomposition, it emits highly toxic fumes, including hydrogen chloride and other chlorinated compounds.[1][5][12][14] Studies have investigated its thermal degradation, showing that it can be decomposed at temperatures around 300°C, especially in the presence of catalysts like iron oxides.[4][15][16] The degradation proceeds through competitive pathways of hydrodechlorination and oxidation, yielding lower chlorinated naphthalenes and other species.[4][15][16]

Reactivity: Generally, this compound is chemically inert, a property that led to its use in harsh industrial environments. It is incompatible with strong oxidizing agents, and contact may lead to fires or explosions.[1][2][11] While resistant to many chemical reactions, it can undergo nucleophilic substitution, predominantly at the α-position, under specific conditions with reagents like sodium methoxide.[17]

Environmental Persistence: The low water solubility, low vapor pressure, and chemical inertness of this compound contribute to its high persistence in the environment. It strongly adsorbs to soil and sediments.[7] Biodegradation of highly chlorinated naphthalenes is extremely limited, leading to their long-term presence in various environmental compartments.[7] Due to its lipophilic nature, it has the potential to bioaccumulate in the food chain, although some studies suggest that its very low water solubility might reduce its bioavailability and uptake in certain aquatic organisms.[3][8][14]

Spectroscopic Profile

The identification and quantification of this compound rely heavily on spectroscopic techniques. The following table summarizes key spectral data.

| Spectroscopic Data | Peaks / Characteristics | Source(s) |

| Mass Spectrometry (MS) | Intense peaks (m/z): 404 (100%), 402 (85%), 406 (61%), 332 (41%) | [5] |

| UV-Vis Spectroscopy | Max Absorption (in alcohol): 275 nm (log ε=4.67), 332 nm (log ε=3.87), 345 nm (shoulder, log ε=3.79) | [5] |

| Infrared (IR) Spectroscopy | IR: 447 (Coblentz Society Spectral Collection) | [5] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Data available in spectral databases. | [5] |

Synthesis and Analysis